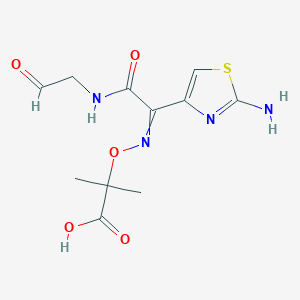

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid

Beschreibung

Introduction and Background

Significance in Pharmaceutical Research

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid represents a structurally complex molecule with potential applications in antibiotic development. Its core aminothiazole moiety is a hallmark of β-lactam antibiotics, particularly cephalosporins, which target penicillin-binding proteins (PBPs) to disrupt bacterial cell wall synthesis. The compound’s conjugated enamine and oxyimino groups enhance its ability to resist hydrolysis by β-lactamases, a common mechanism of bacterial resistance. Recent advances in chemoenzymatic derivatization, such as halogenase-assisted bromination and Suzuki-Miyaura cross-coupling, have enabled modular modifications to its aminothiazole core, broadening its utility in generating semisynthetic antibiotic variants.

Relationship to Cephalosporin Antibiotics

The structural homology between this compound and third- and fourth-generation cephalosporins, such as cefotaxime and cefepime, is evident in its 2-aminothiazol-4-yl fragment and oxyimino side chain. These features are critical for binding to PBPs in Gram-negative bacteria, where the oxyimino group improves stability against β-lactamases compared to earlier cephalosporins. The compound’s propanoic acid tail mirrors the C-3/C-4 substituents in cephalosporins, which influence pharmacokinetic properties such as solubility and membrane permeability.

| Structural Feature | Role in Cephalosporins | Presence in Target Compound |

|---|---|---|

| 2-Aminothiazol-4-yl moiety | Enhances binding to PBPs | Core structure |

| Oxyimino group | Confers β-lactamase resistance | Present in side chain |

| Carboxylic acid substituent | Improves water solubility | Terminal propanoic acid group |

Historical Context of Aminothiazole Compounds in Drug Development

Aminothiazoles emerged as pharmacophores in the 1940s with sulfathiazole, a sulfonamide antibiotic. The discovery of the thiazole ring’s ability to mimic bacterial folate precursors revolutionized antibiotic design. By the 1970s, aminothiazoles were integrated into cephalosporins to broaden their spectrum of activity. Modern techniques, such as enzymatic halogenation and cross-coupling reactions, now allow precise functionalization of aminothiazole cores, as demonstrated in the derivatization of cefcapene pivoxil and cefepime.

Nomenclature and Alternative Identifiers

IUPAC Nomenclature Significance

The systematic name (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid encodes critical stereochemical and functional information:

- (E) configuration: Indicates trans spatial arrangement of the enamine group.

- 2-(2-Aminothiazol-4-yl) : Specifies the position of the aminothiazole substituent.

- 3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl : Denotes the ketone and enamine functionalities.

- 2-methylpropanoic acid : Describes the branched carboxylic acid terminus.

Systematic Identification Protocols

Analytical techniques for characterizing this compound include:

- Nuclear Magnetic Resonance (NMR) : For resolving proton environments in the aminothiazole and enamine regions.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns, particularly the loss of the propanoic acid group.

- X-ray Crystallography : Used to validate the (E) configuration and hydrogen-bonding interactions.

Common Research Designations

While the compound lacks a standardized CAS registry number, it is referenced in proprietary contexts under identifiers such as EVT-7905243 (analogous to EvitaChem’s aminothiazole derivatives) and Aztreonam Impurity 45 (reflecting its structural similarity to β-lactam antibiotic intermediates).

Eigenschaften

IUPAC Name |

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARVANDLQOZMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Bromothiazol-2-amine Intermediate

This bromination step is critical for subsequent functionalization and is conducted under controlled temperature to avoid overbromination or decomposition.

Preparation of Key Intermediate via N-Bromo-Succinimide and Thiourea

This step introduces the amino and keto functionalities essential for the final compound, using N-bromo-succinimide as a brominating agent and thiourea for substitution.

Coupling to Form the Final Compound

This amidation step uses carbodiimide coupling reagents (EDCI) and HOBT to facilitate formation of the amide bond linking the aminooxy group to the acid moiety.

Reaction Conditions and Optimization

| Step | Temperature Range | Solvent(s) | Time | Key Reagents | Notes |

|---|---|---|---|---|---|

| Bromination of aminothiazole | 20–80 °C | Glacial acetic acid | 13.5 h | Bromine | Controlled addition to prevent side reactions |

| N-Bromo-succinimide reaction | -10 °C to 80 °C | Water/dioxane (1:1) | ~2 h total | N-Bromo-succinimide, thiourea | Temperature ramp critical for yield |

| Amide coupling | Room temp | Anhydrous dichloromethane | Overnight | EDCI, HOBT, Et3N | Nitrogen atmosphere to avoid oxidation |

Summary of Yields and Purity

| Synthetic Step | Yield (%) | Purification Method | Remarks |

|---|---|---|---|

| 5-Bromothiazol-2-amine formation | 79 | Filtration, crystallization | High yield, crystalline product |

| Intermediate (2-1) synthesis | 70 | Vacuum drying | Good yield, clean reaction |

| Final coupling to target compound | 41 | Washing, filtration | Moderate yield, requires optimization |

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physical and Spectral Properties of Selected Thiazole Derivatives

Key Observations :

- The target compound lacks a thiazolidinone ring (common in analogues like 13c and 13f) but shares the 2-aminothiazole motif, which is critical for bioactivity .

- Substituents on the aryl groups (e.g., nitro in 13f vs. methoxy in 13c) significantly alter melting points and yields, suggesting that steric and electronic effects influence crystallinity and reaction efficiency .

- The branched 2-methylpropanoic acid in the target compound may improve metabolic stability compared to linear-chain analogues like 13f .

Key Observations :

- The target compound’s synthesis may require regioselective coupling of the enone and oxoethylamine groups, which is more complex than the straightforward cyclization used for compound 23 .

- Hydrazine-based deprotection (as in S5b) is a common strategy for amino acid conjugates, but the target compound’s oxime ether linkage ((amino)oxy) might necessitate orthogonal protecting groups .

Biologische Aktivität

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid, with CAS number 194241-83-3, is a complex organic compound featuring a thiazole ring. It has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is , and it has a molecular weight of approximately 314.32 g/mol. Key properties include:

| Property | Value |

|---|---|

| Density | 1.52 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.94 ± 0.10 (Predicted) |

| LogP | 0.3947 |

| PSA | 176.43 |

The compound's biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways. Studies have shown that various derivatives of aminothiazoles exhibit significant inhibition of COX enzymes, leading to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses.

In Vitro Studies

Research has demonstrated that derivatives of the aminothiazole class, including the compound , have shown promising results in cellular assays:

- COX Inhibition : Compounds similar to (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid have been reported to exhibit IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .

- PGE2 Reduction : The compound has been evaluated for its efficacy in reducing PGE2 levels in vitro, with reductions observed between 76% and 94% depending on structural modifications .

Case Studies

A notable case study involved the synthesis and evaluation of various aminothiazole derivatives that led to significant reductions in PGE2 levels:

- Compound Variants : For instance, compounds with a para-chlorophenyl group at the C4 position showed reductions in PGE2 levels by up to 94%, while others with polar substituents exhibited diminished activity due to poor membrane permeability .

Structure Activity Relationship (SAR)

The biological activity of (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid can be influenced by its structural features:

- Substituents : The presence of bulky lipophilic groups tends to enhance COX inhibition, while polar groups may reduce cellular uptake and overall activity.

- Thiazole Ring Modifications : Variations in the thiazole ring structure can lead to significant changes in biological activity, as demonstrated by different analogs that were tested for their COX inhibitory effects .

Q & A

Q. What are the key synthetic strategies for preparing (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Coupling 2-aminothiazole derivatives with α,β-unsaturated ketones via condensation reactions (e.g., using ethanol under reflux conditions) .

- Oxime ether linkage : Introducing the aminooxy group via nucleophilic substitution between hydroxylamine derivatives and activated carbonyl intermediates. Reaction conditions (e.g., temperature, solvent polarity) critically influence stereoselectivity for the (E)-configuration .

- Purification : Recrystallization from methanol or ethanol ensures high purity, as demonstrated in similar thiazole-propanoic acid syntheses (yields: 48–68%) .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms oxime ether formation (C-O stretch at ~1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and confirm proton environments (e.g., vinyl protons at δ 8.39 ppm, methyl groups at δ 1.2–1.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding .

Advanced Questions

Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR vs. IR) during characterization?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and mass spectrometry (MS) to cross-check functional groups. For example, IR-detected C=O stretches should align with NMR carbonyl carbon signals (~170 ppm in ¹³C NMR) .

- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aiding in assignment .

- Sample purity : Recrystallize or use column chromatography to eliminate impurities causing spectral noise .

Q. What experimental design considerations are critical for studying this compound’s biological activity?

- Methodological Answer :

- Randomized block designs : Optimize dose-response studies by controlling variables (e.g., pH, temperature) using split-plot designs, as applied in antioxidant activity assays .

- Positive controls : Include reference compounds (e.g., ascorbic acid for antioxidant assays) to validate assay sensitivity .

- Replicates : Use ≥4 replicates to ensure statistical robustness, as demonstrated in phenolic compound analysis .

Q. What strategies improve synthetic yield in multi-step reactions involving unstable intermediates?

- Methodological Answer :

- Stepwise temperature control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., NaBH₃CN reductions) to prevent side reactions .

- In-situ monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion points .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving yields in condensation reactions (e.g., from 48% to 68% with ethanol → DMSO) .

Q. How can mechanistic studies elucidate the reactivity of the oxime ether moiety?

- Methodological Answer :

- Kinetic isotope effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates during oxidation/reduction .

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks on the oxime ether .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.